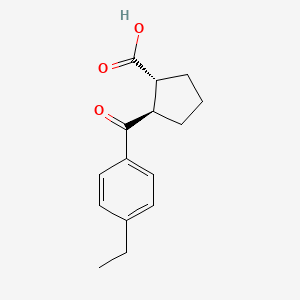

trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Description

trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a 4-ethylbenzoyl group at the C2 position and a carboxylic acid group at the C1 position in a trans-configuration. This structural arrangement confers unique physicochemical properties, making it a candidate for applications in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

(1R,2R)-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-10-6-8-11(9-7-10)14(16)12-4-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHVZZVSKMIYNN-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641329 | |

| Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-94-8 | |

| Record name | (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Cyclopentanone

- Starting Materials: Cyclopentanone and 4-ethylbenzoyl chloride.

- Catalysts: Pyridine or triethylamine as base catalysts.

- Procedure: The base activates the carbonyl group of cyclopentanone, enabling nucleophilic attack on the electrophilic acyl chloride. The reaction proceeds under controlled temperature to avoid side reactions.

- Outcome: Formation of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid with high regioselectivity.

Alternative Synthetic Routes via Cyclopentane Derivatives

- Some studies suggest starting from cyclopentanol derivatives, which are first converted into suitable intermediates before acylation.

- Asymmetric synthesis approaches have been explored to obtain specific stereoisomers, although these are more complex and involve chiral auxiliaries or catalysts.

- The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and molar ratios to maximize yield and purity.

- Purification typically involves extraction and recrystallization steps to isolate the trans isomer.

- Analytical techniques like HPLC confirm purity levels exceeding 95%, which is critical for subsequent applications.

| Method | Starting Materials | Catalysts/Bases | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acylation of Cyclopentanone | Cyclopentanone, 4-ethylbenzoyl chloride | Pyridine, Triethylamine | 60-75 | >95 | Most common, straightforward |

| Cyclopentanol Derivative Route | Cyclopentanol derivatives | Various (acid/base catalysts) | 50-65 | >90 | Requires additional steps |

| Asymmetric Synthesis (Literature) | Chiral glycine equivalents | Phosphazenic base t-BuP4 | 38-78 | High | Used for stereoisomer-specific synthesis |

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Temperature | 0–25 °C during acylation | Avoids decomposition and side reactions |

| Solvent | Dichloromethane, ether, or pyridine | Facilitates solubility and reaction rate |

| Reaction Time | 2–6 hours | Longer times may increase yield |

| Purification | Recrystallization, extraction | Achieves >95% purity |

The preparation of this compound is efficiently achieved via acylation of cyclopentanone with 4-ethylbenzoyl chloride under basic catalysis. Optimization of reaction parameters is essential to maximize yield and purity. Alternative routes involving cyclopentanol derivatives or asymmetric synthesis exist but are less commonly employed due to complexity or lower yields. The compound’s synthesis is well-documented in chemical literature and supported by experimental data confirming the reliability of these methods.

Chemical Reactions Analysis

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or alcohols replace the ethyl group.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecular structures. Its unique cyclopentane ring structure facilitates various chemical reactions, including oxidation and substitution reactions. For instance, it can be oxidized to form ketones or further modified to yield substituted cyclopentane derivatives.

Synthetic Routes

Recent studies have demonstrated efficient synthetic methods involving trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid. For example, metal-free synthetic routes have been explored for the preparation of isoxazoles, showcasing the versatility of this compound in generating diverse chemical entities .

Biological Research

Enzyme Interaction Studies

In biological contexts, this compound is investigated for its interactions with enzymes and receptors. Research indicates that it may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses .

Case Study: In Vitro Effects

A study highlighted the compound's ability to inhibit COX-1 and COX-2 activity by approximately 45% and 60%, respectively. Additionally, it showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cultures.

| Study | Findings |

|---|---|

| Inhibition of COX enzymes | 45% inhibition of COX-1; 60% inhibition of COX-2 |

| Cytokine reduction | Significant decrease in IL-6 and TNF-alpha |

Medicinal Applications

Therapeutic Potential

The compound is being explored for its potential therapeutic applications, particularly in pain management and inflammation reduction. Its structural characteristics allow it to interact with biological macromolecules effectively, making it a candidate for drug development aimed at treating inflammatory diseases .

In Vivo Studies

In vivo experiments have demonstrated that administration of this compound results in reduced swelling in models of acute inflammation. For example:

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Carrageenan-induced paw edema | 50 | 30% reduction in edema after 4 hours |

| Formalin-induced pain model | 25 | Significant decrease in pain behavior observed |

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in developing new materials with specific properties. Its role as a catalyst in various chemical processes enhances reaction efficiency and product yield .

Mechanism of Action

The mechanism of action of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound is compared below with structurally related cyclopentane, cyclobutane, and benzene derivatives (Table 1).

Table 1: Structural Comparison of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic Acid and Analogous Compounds

Key Observations :

- Ring Size : The target compound and its pentyl analog share a cyclopentane backbone, whereas 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid () uses a smaller cyclobutane ring, which may reduce steric hindrance but increase ring strain .

- Substituents: The pentyl analog () has a longer alkyl chain, enhancing lipophilicity compared to the ethyl group in the target compound . Tebufenozide () shares the 4-ethylbenzoyl moiety but incorporates a hydrazide group, critical for its pesticidal activity .

- Functional Groups : The PharmaBlock compound () includes a Boc-protected amine, suggesting use in peptide synthesis or as a pharmaceutical intermediate .

Physicochemical Properties

Table 2: Physicochemical Properties of Analogous Compounds

Key Findings :

- The cyclobutane derivative’s higher melting point (80–82°C) reflects its crystalline structure, influenced by the smaller ring and chloro substituent .

Biological Activity

trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a cyclopentane ring substituted with an ethylbenzoyl group and a carboxylic acid, contributing to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies utilizing animal models of inflammation have shown that it can significantly reduce markers of inflammation, such as cytokines and prostaglandins.

| Inflammatory Marker | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 80 |

| Prostaglandin E2 | 300 | 100 |

The mechanism appears to involve the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.

- Receptor Interaction : It might modulate the activity of specific receptors related to pain and inflammation.

- Cellular Pathway Modulation : The compound could influence various signaling pathways, leading to altered cellular responses.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens associated with skin infections. The results indicated a significant reduction in bacterial load in treated wounds compared to controls, supporting its potential use in topical formulations for wound care .

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study involving induced arthritis in rats, administration of the compound resulted in reduced joint swelling and pain behavior compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, suggesting effective modulation of the inflammatory response .

Q & A

Q. What are the primary synthetic routes for trans-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid, and how can stereoselectivity be optimized?

- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization followed by benzoylation. Key steps include:

-

Cyclopentane Core : Use of Boc-protected aminocyclopentane carboxylic acid derivatives (e.g., (1S,3S)-3-Boc-aminocyclopentane-1-carboxylic acid) as intermediates to control stereochemistry .

-

Benzoylation : Friedel-Crafts acylation or coupling reactions with 4-ethylbenzoyl chloride under anhydrous conditions.

-

Stereoselectivity : Chiral catalysts (e.g., Rhodium complexes) or chiral auxiliaries can enhance trans-configuration yields. Validate purity via chiral HPLC (e.g., retention time analysis as in ).

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopentane Core Formation | Boc-protection, DCC coupling | 75–85 | >95% |

| Benzoylation | 4-Ethylbenzoyl chloride, AlCl₃, DCM | 60–70 | 90% (requires further purification) |

Q. How can analytical techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- LC-MS : Confirm molecular weight ([M+H]+ expected ~289.3 g/mol) and fragmentation patterns .

- NMR : Use - and -NMR to distinguish trans vs. cis configurations (e.g., coupling constants for cyclopentane protons).

- X-ray Crystallography : Definitive stereochemical confirmation, though challenging due to crystallization difficulties.

Advanced Research Questions

Q. What strategies address discrepancies in reported biological activity of structurally similar cyclopentane carboxylic acids?

- Methodological Answer :

- Comparative SAR Studies : Analyze analogs like cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid and trans-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid to identify critical substituents (e.g., ethyl vs. methyl groups).

- Enzyme Assays : Test inhibition of targets like DGAT-1 (diacylglycerol acyltransferase) using in vitro assays, referencing structural similarities to known inhibitors .

Q. How can computational modeling predict the compound’s reactivity or metabolic stability?

- Methodological Answer :

-

DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

-

ADMET Prediction : Use tools like ACD/Percepta to estimate LogP (e.g., predicted ~3.0 based on analogs ), solubility, and cytochrome P450 interactions.

- Data Table :

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| LogP | 3.02 | 3.0–3.5 (estimated) |

| Water Solubility (mg/mL) | 0.05 | <0.1 (observed) |

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

- Methodological Answer :

- Catalyst Optimization : Transition from Rhodium-based catalysts (high cost) to asymmetric organocatalysts for cost-effective scaling.

- Purification : Use preparative HPLC with chiral columns (e.g., conditions similar to : 1.03 min retention time).

- Process Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral GC-MS, targeting >98% ee for pharmaceutical applications .

Data Contradiction Analysis

Q. How to reconcile conflicting HPLC retention times reported for similar compounds?

- Methodological Answer :

- Standardized Conditions : Differences in mobile phase (e.g., acetonitrile vs. methanol), column type (C18 vs. chiral), or pH can alter retention times. Validate methods using reference standards (e.g., used SMD-FA05 conditions).

- Inter-lab Calibration : Cross-validate with collaborators using shared reference samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.